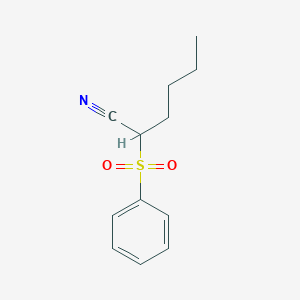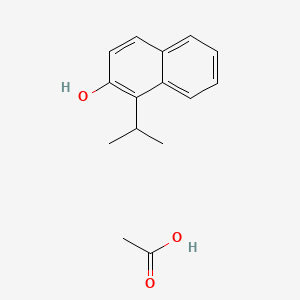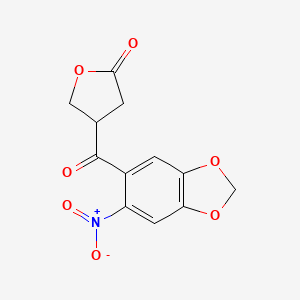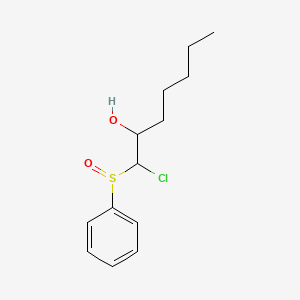![molecular formula C14H6F6O B14484067 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one CAS No. 64400-40-4](/img/structure/B14484067.png)
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one is a fluorinated organic compound It is characterized by the presence of six fluorine atoms and a dihydrobenzo[f]azulenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one typically involves the fluorination of a suitable precursor. One common method is the reaction of a benzo[f]azulenone derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the benzo[f]azulenone core, followed by selective fluorination. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzo[f]azulenone derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzo[f]azulenone derivatives, while reduction can produce hydrogenated analogs.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, affecting their function. The compound’s unique structure allows it to modulate specific pathways, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar hydrogen bonding properties.
Hexafluoroacetone: A fluorinated ketone with applications in organic synthesis.
Hexafluoropropylene: A fluorinated olefin used in the production of fluoropolymers.
Uniqueness
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one is unique due to its dihydrobenzo[f]azulenone core, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64400-40-4 |
|---|---|
Molekularformel |
C14H6F6O |
Molekulargewicht |
304.19 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexafluorobenzo[f]azulen-5-one |
InChI |
InChI=1S/C14H6F6O/c15-12(16)9-5-7-3-1-2-4-8(7)11(21)6-10(9)13(17,18)14(12,19)20/h1-6H |
InChI-Schlüssel |
YSPKBTYUWINDNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=CC2=O)C(C(C3(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


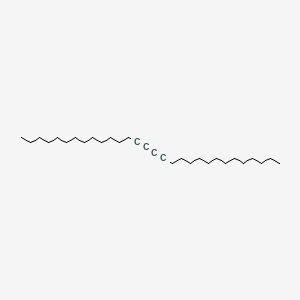

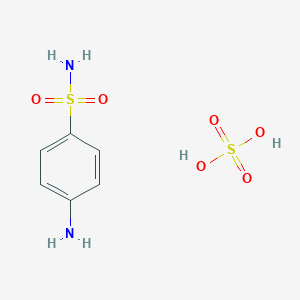
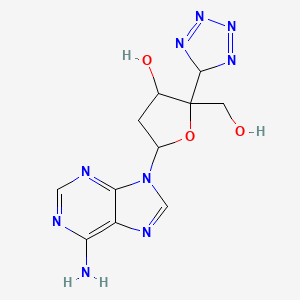
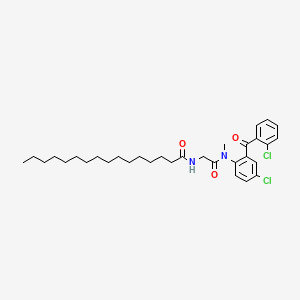

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

